molecular formula C8H9N3 B2932215 1-Methyl-1H-benzo[d]imidazol-7-amine CAS No. 21577-25-3

1-Methyl-1H-benzo[d]imidazol-7-amine

Cat. No.: B2932215
CAS No.: 21577-25-3
M. Wt: 147.181
InChI Key: PRFCNMRCNKHJLO-UHFFFAOYSA-N
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Description

1-Methyl-1H-benzo[d]imidazol-7-amine is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of a benzimidazole core with a methyl group at the 1-position and an amine group at the 7-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-1H-benzo[d]imidazol-7-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of o-phenylenediamine with formic acid or its derivatives, followed by methylation and subsequent amination at the 7-position. The reaction conditions often involve heating under reflux with suitable catalysts to facilitate the cyclization and substitution reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as palladium or nickel may be employed to improve reaction efficiency and selectivity.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-1H-benzo[d]imidazol-7-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it to different reduced forms, depending on the reagents used.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzimidazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles like amines or thiols are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the benzimidazole ring.

Scientific Research Applications

1-Methyl-1H-benzo[d]imidazol-7-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.

    Medicine: It has potential therapeutic applications, including as an anti-inflammatory and anticancer agent.

    Industry: The compound is used in the development of dyes, pigments, and other functional materials.

Comparison with Similar Compounds

    1H-benzo[d]imidazole: The parent compound without the methyl and amine groups.

    2-Methyl-1H-benzo[d]imidazole: A similar compound with a methyl group at the 2-position.

    1H-benzo[d]imidazol-2-amine: A compound with an amine group at the 2-position.

Uniqueness: 1-Methyl-1H-benzo[d]imidazol-7-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group at the 1-position and the amine group at the 7-position can influence its reactivity and interactions with biological targets, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

3-methylbenzimidazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3/c1-11-5-10-7-4-2-3-6(9)8(7)11/h2-5H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRFCNMRCNKHJLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=CC=CC(=C21)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90903076
Record name NoName_3664
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90903076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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